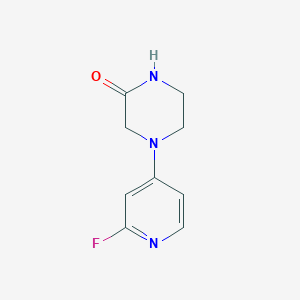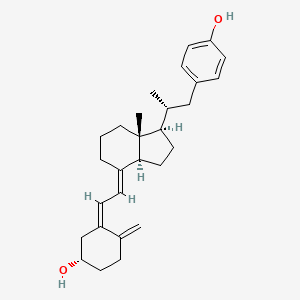
2-Chloro-4-(difluoromethoxy)phenacyl bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(difluoromethoxy)phenacyl bromide is an organic compound with the molecular formula C9H7BrClF2O2 It is a derivative of phenacyl bromide, characterized by the presence of chloro and difluoromethoxy substituents on the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(difluoromethoxy)phenacyl bromide typically involves the bromination of 2-Chloro-4-(difluoromethoxy)acetophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-(difluoromethoxy)phenacyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles, facilitated by the electron-withdrawing effects of the chloro and difluoromethoxy groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, or halogens can be used under acidic conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenacyl derivatives, depending on the nucleophile used.
Electrophilic Aromatic Substitution: Products include nitro, sulfonic, or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-Chloro-4-(difluoromethoxy)phenacyl bromide has several applications in scientific research:
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive bromine atom.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-(difluoromethoxy)phenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atom is highly reactive and can be displaced by nucleophiles, leading to the formation of new chemical bonds. The chloro and difluoromethoxy groups on the aromatic ring influence the reactivity and selectivity of the compound in various chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromoacetophenone: Similar in structure but lacks the chloro and difluoromethoxy substituents.
4-(Difluoromethoxy)phenacyl bromide: Similar but lacks the chloro substituent.
2-Chloro-4-methoxyphenacyl bromide: Similar but has a methoxy group instead of a difluoromethoxy group.
Uniqueness
2-Chloro-4-(difluoromethoxy)phenacyl bromide is unique due to the presence of both chloro and difluoromethoxy groups, which enhance its reactivity and selectivity in chemical reactions. These substituents also influence the compound’s physical and chemical properties, making it distinct from other phenacyl bromide derivatives .
Propiedades
Fórmula molecular |
C9H6BrClF2O2 |
|---|---|
Peso molecular |
299.49 g/mol |
Nombre IUPAC |
2-bromo-1-[2-chloro-4-(difluoromethoxy)phenyl]ethanone |
InChI |
InChI=1S/C9H6BrClF2O2/c10-4-8(14)6-2-1-5(3-7(6)11)15-9(12)13/h1-3,9H,4H2 |
Clave InChI |
VLHMFOQLVHWHHH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OC(F)F)Cl)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide](/img/structure/B13435790.png)
![(R)-12-((S)-7-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-7-hydroxy-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B13435794.png)
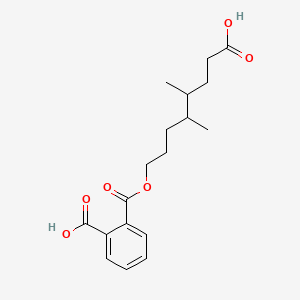
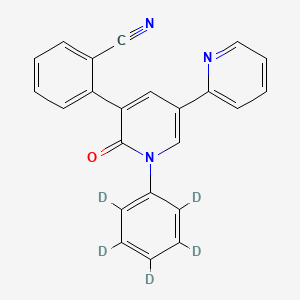
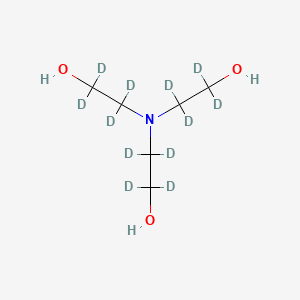
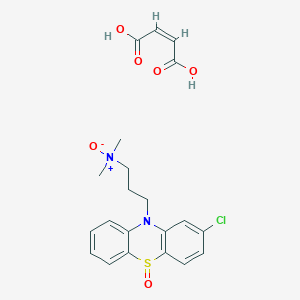
![Methyl [2alpha(E),3beta]-3-Methyl-5-[3-methyl-3-(4-methyl-3-pentenyl)oxiranyl]-2-pentenoic Acid Ester](/img/structure/B13435813.png)
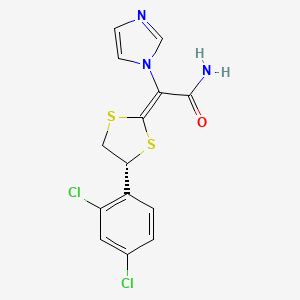
![(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(2,3-difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)-1,2-cyclopentanediol](/img/structure/B13435824.png)
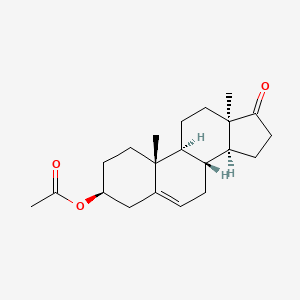
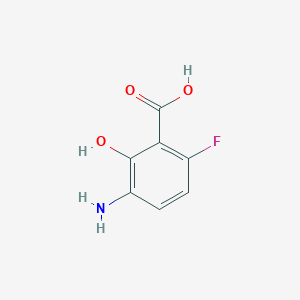
![[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-formylphenyl] 2-methylpropanoate](/img/structure/B13435835.png)
